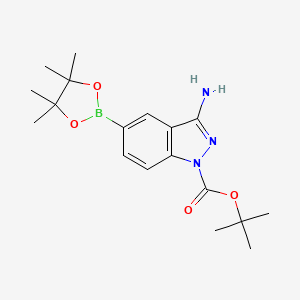
ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate (EDBP) is an organic compound that is used in various scientific research applications. It is a brominated derivative of the amino acid glycine, and it is widely used in the synthesis of various compounds. EDBP is a widely used reagent in organic synthesis and has many valuable applications in the field of biochemistry and physiology.
科学研究应用
Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate has several applications in scientific research. It is used in the synthesis of various compounds, including peptides, carbohydrates, and other organic molecules. ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate is also used in the synthesis of drugs and other pharmaceuticals. Additionally, ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate is used in the synthesis of biochemicals and proteins, and it is used in the study of biochemical and physiological processes.
作用机制
The mechanism of action of ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate is not completely understood. However, it is thought that ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate binds to certain receptors in the body and modulates their activity. This binding has been linked to the regulation of certain biochemical and physiological processes.
Biochemical and Physiological Effects
ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate has several biochemical and physiological effects. It has been shown to modulate the activity of certain receptors, which can lead to the regulation of certain biochemical and physiological processes. ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate has also been shown to modulate the activity of certain enzymes, which can lead to the regulation of certain biochemical and physiological pathways. Additionally, ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate has been shown to modulate the activity of certain hormones, which can lead to the regulation of certain biochemical and physiological processes.
实验室实验的优点和局限性
The use of ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize. Additionally, ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate is a relatively stable compound, and it is relatively non-toxic. However, there are some limitations to the use of ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate in laboratory experiments. ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate is a brominated compound, and it can be toxic if ingested. Additionally, ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate can be difficult to synthesize in certain conditions, and it can be difficult to handle in certain laboratory experiments.
未来方向
There are several potential future directions for the use of ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate in scientific research. ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate could be used to synthesize new compounds and pharmaceuticals, as well as to study the mechanisms of action of various biochemical and physiological processes. Additionally, ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate could be used to study the effects of various drugs and pharmaceuticals on biochemical and physiological processes. Finally, ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate could be used to study the effects of various environmental conditions on biochemical and physiological processes.
合成方法
Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate can be synthesized in several ways. The most common method is the reaction of glycine with 2,3-dibromopyridine in an aqueous solution. This reaction yields ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate in a high yield. Other methods of synthesis include the reaction of glycine with 2,3-dibromopyridine in an organic solvent, the reaction of glycine with 2,3-dibromopyridine in a solid-state reaction, and the reaction of glycine with 2,3-dibromopyridine in a microwave-assisted reaction.
属性
IUPAC Name |
ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O2/c1-2-16-10(15)7(13)5-6-3-4-14-9(12)8(6)11/h3-4,7H,2,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPJHRDQGXDCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C(=NC=C1)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)


amine hydrochloride](/img/structure/B6604494.png)
![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)

![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)

![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)